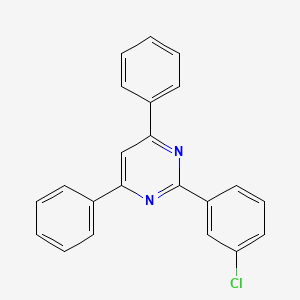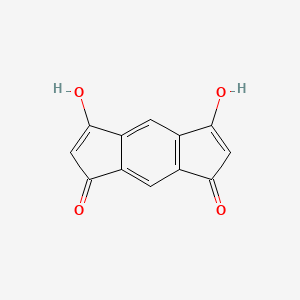![molecular formula C18H13ClO4 B13139839 1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione CAS No. 112723-07-6](/img/structure/B13139839.png)
1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a 2-chloroallyl group and a methoxy group attached to the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione, which is commercially available or can be synthesized from anthracene through oxidation.
Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Introduction of the 2-Chloroallyl Group: The 2-chloroallyl group is introduced through an etherification reaction. This involves reacting the methoxyanthracene-9,10-dione with 2-chloroallyl chloride in the presence of a base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chloroallyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Quinones and other oxidized anthraquinone derivatives.
Reduction Products: Anthracene derivatives.
Substitution Products: Various substituted anthraquinones depending on the nucleophile used.
科学研究应用
1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anthraquinone-based therapeutics.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to various biological effects.
Pathways Involved: It can induce oxidative stress, inhibit enzyme activity, and interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
1-Hydroxyanthraquinone: Similar structure but lacks the chloroallyl and methoxy groups.
2-Chloroanthraquinone: Contains a chloro group but lacks the allyl and methoxy groups.
4-Methoxyanthraquinone: Contains a methoxy group but lacks the chloroallyl group.
Uniqueness: 1-((2-Chloroallyl)oxy)-4-methoxyanthracene-9,10-dione is unique due to the presence of both the 2-chloroallyl and methoxy groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
112723-07-6 |
|---|---|
分子式 |
C18H13ClO4 |
分子量 |
328.7 g/mol |
IUPAC 名称 |
1-(2-chloroprop-2-enoxy)-4-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H13ClO4/c1-10(19)9-23-14-8-7-13(22-2)15-16(14)18(21)12-6-4-3-5-11(12)17(15)20/h3-8H,1,9H2,2H3 |
InChI 键 |
MHMAJLSSOSZGIJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)OCC(=C)Cl)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
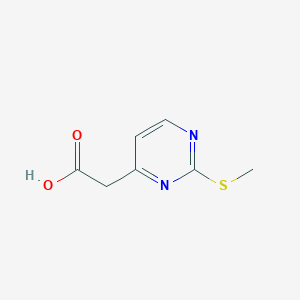
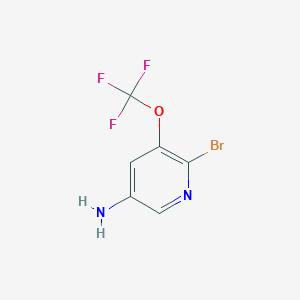
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)

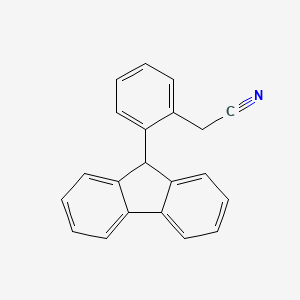
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)


![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
